molecular formula C13H17N3O6S2 B558590 Boc-cys(npys)-OH CAS No. 76880-29-0

Boc-cys(npys)-OH

Cat. No. B558590
CAS RN: 76880-29-0
M. Wt: 375.4 g/mol
InChI Key: OVTLOLNDKQUMRH-QMMMGPOBSA-N
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Description

“Boc-cys(npys)-OH” is also known as Nα-Boc-S-(3-nitro-2-pyridylthio)-L-cysteine . It is a laboratory chemical used in the synthesis of substances . It is particularly useful in peptide and protein science .


Synthesis Analysis

“Boc-cys(npys)-OH” allows site-directed disulfide bond formation, as it is cleaved by thiols . It has been used in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .


Molecular Structure Analysis

The molecular formula of “Boc-cys(npys)-OH” is C13H17N3O6S2 . Its molecular weight is 375.42 .


Chemical Reactions Analysis

“Boc-cys(npys)-OH” allows site-directed disulfide bond formation, as it is cleaved by thiols . It has been used to obtain disulfide heterodimers of peptides via coupling “Boc-cys(npys)-OH” together with Fmoc-Cys (Mmt)-OH to MBHA-resin followed by Mmt removal with 1% TFA in dichloromethane .


Physical And Chemical Properties Analysis

“Boc-cys(npys)-OH” has a density of 1.4±0.1 g/cm3 . Its melting point is approximately 160 °C (dec.) . The optical activity is [α]20/D −94±5°, c = 1% in methanol .

Scientific Research Applications

  • Protection and Activation of the Thiol Function of Cysteine : Boc-Cys(Npys)–OH is used for the protection and activation of the thiol function in cysteine. This group is resistant to acids like trifluoroacetic acid, HCl, and HF, and is easily removed by treatment with tri-n-butylphosphine in the presence of water. This property is significant for peptide chemistry, especially in the formation of cystine disulfide bonds (Matsueda et al., 1981).

  • Synthesis of Disulfide-Bridged Fragments of Omega-Conotoxins : The Npys moiety, used in Boc-Cys(Npys)-OH, facilitates the synthesis of cyclic and unsymmetrical disulfides, especially in the Boc strategy for peptide assembly (Simmonds et al., 2009).

  • Controlled Peptide-Protein Conjugation : Boc-Cys(Npys)-OH enables controlled conjugation of peptides to proteins under mild conditions, a significant method in bioconjugate chemistry. This approach has been applied to attach Npys-cysteinylpeptide to proteins for analytical purposes (Drijfhout et al., 2009).

  • Formation of Unsymmetrical Disulfide Bonds : This compound is employed in solid-phase synthesis for the formation of unsymmetrical disulfide bonds in peptides. Its stability in specific acids allows for its direct use in peptide synthesis (Bernatowicz et al., 2009).

  • Conjugation of Epitope Peptides : Boc-Cys(Npys)-OH is used in the conjugation of epitope peptides with polymeric polypeptides, which is important in the development of therapeutic bioconjugates (Mezö et al., 2000).

  • Identification of T Cell Epitopes in Cystine/Cysteine-Containing Proteins : This reagent is effective in identifying thiol-containing T cell epitopes in proteins, as it transforms free cysteines into disulfide-like moieties that are suitable for analysis (Mourier et al., 1994).

  • Use in Solid Phase Peptide Synthesis : The Npys group in Boc-Cys(Npys)-OH has been successfully used in the synthesis of peptides by solid phase methods, demonstrating its versatility and compatibility with standard synthesis conditions (Albericio et al., 2009).

Safety And Hazards

“Boc-cys(npys)-OH” should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water .

Future Directions

“Boc-cys(npys)-OH” has been used in increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine . These strategies have facilitated the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The future directions of “Boc-cys(npys)-OH” could involve further exploration and development of these strategies .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O6S2/c1-13(2,3)22-12(19)15-8(11(17)18)7-23-24-10-9(16(20)21)5-4-6-14-10/h4-6,8H,7H2,1-3H3,(H,15,19)(H,17,18)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTLOLNDKQUMRH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227685
Record name t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-cys(npys)-OH

CAS RN

76880-29-0
Record name t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076880290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butyloxycarbonyl-(S-(3-nitro-2-pyridinesulfenyl))cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
H Huang, RI Carey - The Journal of peptide research, 1998 - Wiley Online Library
Boc‐Cys(S‐Pyr)‐OH and Z‐Cys(S‐Pyr)‐OH were prepared by addition of their cysteine derivatives to 3 equiv of 2,2′‐dipyridyldisulfide in one portion. 2‐Mercaptopyridine was …
Number of citations: 13 onlinelibrary.wiley.com
G Mezö, N Mihala, D Andreu, F Hudecz - Bioconjugate Chemistry, 2000 - ACS Publications
Since bioconjugates may play an important role as therapeutics in the future, the development of new and effective conjugation strategies is necessary. For the attachment of peptide-…
Number of citations: 33 pubs.acs.org
MS BERNATOWICZ, REI Matsueda… - … Journal of Peptide …, 1986 - Wiley Online Library
The 3‐nitro‐2‐pyridinesulfenyl (Npys) derivative of cysteine was prepared and used to facilitate the formation of an unsymmetrical disulfide bond. Since this derivative is stable in …
Number of citations: 126 onlinelibrary.wiley.com
R Matsueda, T Kimura, ET Kaiser, GR Matsueda - Chemistry Letters, 1981 - journal.csj.jp
The use of the 3-nitro-2-pyridinesulfenyl (Npys) halide, a versatile reagent in peptide chemistry, for the protection and activation of the thiol function is reported. Boc-Cys(Npys)–OH is …
Number of citations: 60 www.journal.csj.jp
G Mourier, B Maillère, J Cotton, M Hervé… - Journal of …, 1994 - Elsevier
Some T cell epitopes become inactive when their thiols are blocked with various irreversible reagents (Régnier-Vigouroux, 1988; Maillère, 1992; Maillère et al., 1993). Blocking protein …
Number of citations: 2 www.sciencedirect.com
C Rentier, K Fukumoto, A Taguchi… - Journal of Peptide …, 2017 - Wiley Online Library
The 3‐nitro‐2‐pyridinesulfenyl chloride, commonly abbreviated as Npys‐Cl, was among the first stable heterocyclic sulfenyl halides to be isolated. After its discovery, the Npys group …
Number of citations: 10 onlinelibrary.wiley.com
F ALBERICIO, D ANDREU, E GIRALT… - … Journal of Peptide …, 1989 - Wiley Online Library
The protection of the thiol function of cysteine with the 3‐nitro‐2‐pyridylsulfenyl (Npys) group has been successfully applied in the solid phase synthesis of nine peptides. A …
Number of citations: 66 onlinelibrary.wiley.com
O Rosen, S RUBINRAUT… - International Journal of …, 1990 - Wiley Online Library
The hydroxylic side‐chain functional groups of serine, threonine, hydroxproline and tyrosine, the α and ε‐amino moieties of lysine and the thiol group of cysteine were masked by the 3‐…
Number of citations: 19 onlinelibrary.wiley.com
R Matsueda, T Yasunaga, H Kodama, M Kondo… - Chemistry …, 1992 - journal.csj.jp
Enkephalin analogs containing S-(3-nitro-2-pyridinesulfenyl)cysteine at positions of 1,5, or 6 were synthesized for searching possible thiol groups in the opioid receptors. In the radio-…
Number of citations: 13 www.journal.csj.jp
RG SIMMONDS, DE TUPPER… - International Journal of …, 1994 - Wiley Online Library
The 3‐nitro‐2‐pyridinesulphenyl (Npys) moiety is finding increasing utility as a protecting‐activating group for cysteine, particularly in the synthesis of cyclic and unsymmetrical …
Number of citations: 30 onlinelibrary.wiley.com

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